
Propanamide, N,N'-1,7-heptanediylbis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, N,N’-1,7-heptanediylbis- is a chemical compound with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol It is a bis-amide derivative, meaning it contains two amide groups connected by a heptane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N,N’-1,7-heptanediylbis- typically involves the reaction of heptanediamine with propanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Heptanediamine+2Propanoyl Chloride→Propanamide, N,N’-1,7-heptanediylbis-+2HCl
Industrial Production Methods
In an industrial setting, the production of Propanamide, N,N’-1,7-heptanediylbis- may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Propanamide, N,N’-1,7-heptanediylbis- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
科学的研究の応用
Propanamide, N,N’-1,7-heptanediylbis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Propanamide, N,N’-1,7-heptanediylbis- exerts its effects involves interactions with specific molecular targets. The amide groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The heptane chain provides hydrophobic interactions, enhancing the compound’s binding affinity to lipid membranes and hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
Propanamide: A simpler amide with a single amide group.
Hexanediamide: Contains two amide groups connected by a hexane chain.
Octanediamide: Contains two amide groups connected by an octane chain.
特性
CAS番号 |
62578-03-4 |
|---|---|
分子式 |
C13H26N2O2 |
分子量 |
242.36 g/mol |
IUPAC名 |
N-[7-(propanoylamino)heptyl]propanamide |
InChI |
InChI=1S/C13H26N2O2/c1-3-12(16)14-10-8-6-5-7-9-11-15-13(17)4-2/h3-11H2,1-2H3,(H,14,16)(H,15,17) |
InChIキー |
YECUDVZKZHYPFN-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NCCCCCCCNC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B14516017.png)
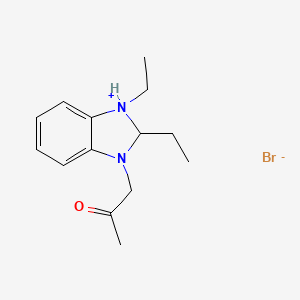
![2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide](/img/structure/B14516035.png)
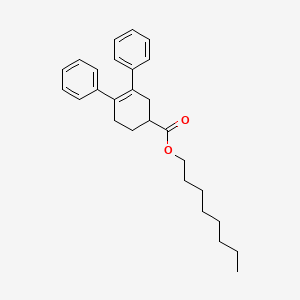


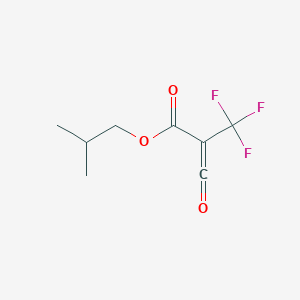
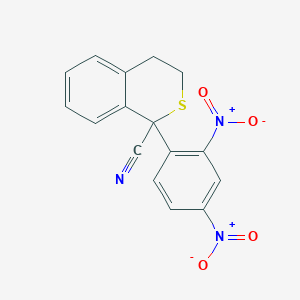
![4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14516059.png)
![4,4'-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14516062.png)
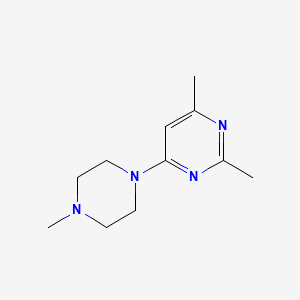
![N~1~-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide](/img/structure/B14516067.png)
